molecular formula C10H8ClF3O B6230040 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 139297-83-9

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B6230040
CAS No.: 139297-83-9
M. Wt: 236.6
InChI Key:
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Description

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O and a molecular weight of 236.62 g/mol . It is also known by its IUPAC name, 1-chloro-3-[3-(trifluoromethyl)phenyl]acetone . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety through a chloro substituent.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This suggests that compounds containing the trifluoromethyl group, like “1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one”, could potentially have applications in the development of new drugs .

Preparation Methods

The synthesis of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl group with a propan-2-one moiety, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol. This intermediate is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "thionyl chloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol.", "Step 2: The intermediate is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, to yield 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one." ] }

CAS No.

139297-83-9

Molecular Formula

C10H8ClF3O

Molecular Weight

236.6

Purity

95

Origin of Product

United States

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